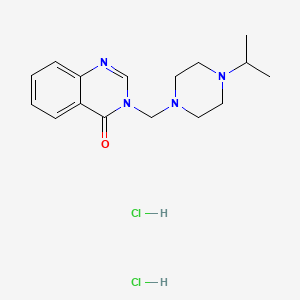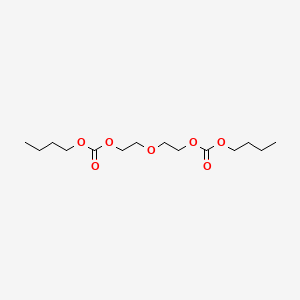
Dimethylammonium 2,4,5-trichlorophenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylammonium 2,4,5-trichlorophenoxyacetate is a chemical compound with the molecular formula C10H12Cl3NO3. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, a synthetic auxin herbicide. This compound is primarily used in agricultural applications to control broad-leafed weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylammonium 2,4,5-trichlorophenoxyacetate is synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with dimethylamine. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4,5-Trichlorophenoxyacetic acid+Dimethylamine→Dimethylammonium 2,4,5-trichlorophenoxyacetate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as crystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylammonium 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
Dimethylammonium 2,4,5-trichlorophenoxyacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxyacetic acids in various chemical reactions.
Biology: Research on its effects on plant growth and development helps in understanding the mechanisms of synthetic auxins.
Medicine: Studies on its potential toxicological effects contribute to the assessment of safety and environmental impact.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of dimethylammonium 2,4,5-trichlorophenoxyacetate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of molecular events that disrupt normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with similar applications.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): The parent compound of dimethylammonium 2,4,5-trichlorophenoxyacetate.
Methyl 2,4,5-trichlorophenoxyacetate: A methyl ester derivative with different physical properties.
Uniqueness
This compound is unique due to its specific combination of dimethylamine and 2,4,5-trichlorophenoxyacetic acid, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and its behavior in chemical reactions make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6369-97-7 |
|---|---|
Molekularformel |
C10H12Cl3NO3 |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
dimethylazanium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.C2H7N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-2/h1-2H,3H2,(H,12,13);3H,1-2H3 |
InChI-Schlüssel |
KDKIQPRSLMHYNN-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)

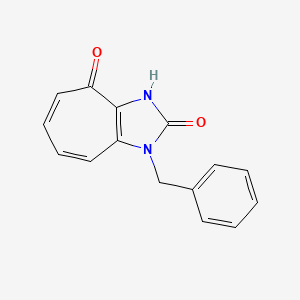

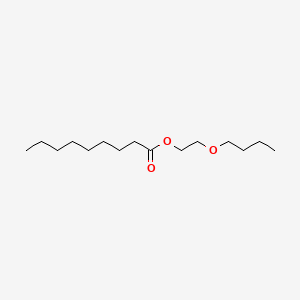


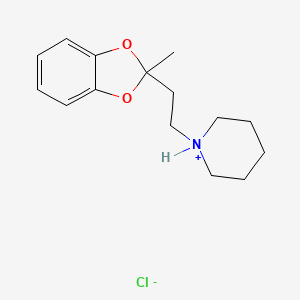
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)

![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
